molecular formula C12H20O3 B14338732 7-[(Oxan-2-yl)oxy]hept-2-enal CAS No. 108768-84-9

7-[(Oxan-2-yl)oxy]hept-2-enal

Cat. No.: B14338732
CAS No.: 108768-84-9
M. Wt: 212.28 g/mol
InChI Key: PMDZQOASTBVROW-UHFFFAOYSA-N
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Description

7-[(Oxan-2-yl)oxy]hept-2-enal is a chemical compound with the molecular formula C12H20O3 It is known for its unique structure, which includes an oxane ring and an enal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Oxan-2-yl)oxy]hept-2-enal typically involves the reaction of hept-2-enal with oxane derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the oxane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(Oxan-2-yl)oxy]hept-2-enal undergoes various types of chemical reactions, including:

    Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the oxane ring under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

7-[(Oxan-2-yl)oxy]hept-2-enal has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[(Oxan-2-yl)oxy]hept-2-enal involves its interaction with specific molecular targets and pathways. The oxane ring and enal group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-(Oxan-2-yloxy)hept-2-en-1-ol: A similar compound with an alcohol group instead of an aldehyde group.

    2-Hepten-1-ol,7-[(tetrahydro-2H-pyran-2-yl)oxy]: Another related compound with a different substituent on the oxane ring.

Uniqueness

7-[(Oxan-2-yl)oxy]hept-2-enal is unique due to its specific combination of an oxane ring and an enal group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

108768-84-9

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

7-(oxan-2-yloxy)hept-2-enal

InChI

InChI=1S/C12H20O3/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h2,5,9,12H,1,3-4,6-8,10-11H2

InChI Key

PMDZQOASTBVROW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCC=CC=O

Origin of Product

United States

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